molecular formula C50H75N9O8 B1670780 Ditekiren CAS No. 103336-05-6

Ditekiren

Numéro de catalogue: B1670780
Numéro CAS: 103336-05-6
Poids moléculaire: 930.2 g/mol
Clé InChI: SASWSEQJAITMKS-JJNNLWIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ditekiren est un inhibiteur de la rénine pseudohexapeptidique, connu pour son rôle dans la régulation de la pression artérielle et de l’équilibre hydrique. Il inhibe l’activité de la rénine, une enzyme essentielle à la formation de l’angiotensine II, un puissant vasoconstricteur qui peut augmenter la pression artérielle .

Applications De Recherche Scientifique

Cardiovascular Research

Ditekiren has significant applications in cardiovascular research, particularly in studying hypertension and related disorders. Its efficacy as a renin inhibitor makes it a valuable tool for understanding blood pressure regulation and the physiological responses associated with renin activity.

Preclinical Studies

Preclinical studies have demonstrated the pharmacokinetics and safety profile of this compound. For instance, continuous intravenous infusions in cynomolgus monkeys revealed insights into its solubility and potential for precipitation during administration:

  • Solubility Issues : this compound exhibits high solubility at acidic pH but low solubility at physiological pH levels. This characteristic can lead to precipitation during intravenous infusion if not carefully managed .
  • Infusion Studies : Studies indicated that careful monitoring of infusion rates and concentrations could prevent precipitation, ensuring safe administration over extended periods .

Comparative Studies

This compound has been compared with other renin inhibitors to evaluate its unique properties and advantages:

CompoundMechanism of ActionUnique Features
This compoundRenin inhibitionIncorporates hydroxyethylene isostere
Other Renin InhibitorsSimilar mechanismVarying degrees of specificity

This comparison highlights this compound's distinct structural features that may enhance its effectiveness and safety profile compared to other compounds in its class.

Case Study 1: Efficacy in Hypertension Management

A clinical trial evaluated the efficacy of this compound in patients with resistant hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements. This trial underscored this compound's potential as a therapeutic agent for managing hypertension .

Case Study 2: Pharmacokinetic Profile

In another study focusing on pharmacokinetics, researchers assessed the absorption, distribution, metabolism, and excretion of this compound following intravenous administration. The findings suggested that while the compound is rapidly absorbed, careful consideration must be given to its solubility at physiological pH to avoid complications during infusion .

Activité Biologique

Ditekiren is a pseudo-octapeptide developed as a potent inhibitor of human renin, which plays a crucial role in the renin-angiotensin system (RAS) linked to hypertension and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and case studies that illustrate its therapeutic potential.

This compound functions as a transition-state analog of angiotensinogen, the substrate for renin. By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor that contributes to increased blood pressure. This inhibition can lead to significant antihypertensive effects and offers potential benefits in treating conditions related to cardiovascular health.

Absorption and Distribution

This compound exhibits rapid clearance from the systemic circulation following intravenous administration. Studies indicate that after a pharmacologically effective dose of 0.5 mg/kg, plasma concentrations decrease by over 95% within 30 minutes . Its pharmacokinetic profile is characterized by:

  • Half-life : Initial half-life of approximately 0.16 hours, followed by a terminal phase of about 1.27 hours.
  • Clearance Rate : Estimated at 6.82 ± 0.88 mL/min, indicating efficient hepatic extraction .

Hepatic Elimination

Research on this compound's hepatic elimination in rats shows that biliary clearance is significant, with approximately 61.7% of the administered radioactive dose excreted into bile within the first two hours post-administration. The biliary clearance decreases with higher doses, suggesting a dose-dependent effect on hepatic processing .

Safety and Efficacy

Preclinical trials conducted on cynomolgus monkeys involved continuous intravenous infusions of this compound over periods up to 30 days. These studies aimed to assess drug safety and precipitation risks associated with intravenous administration. Results indicated no evidence of intravascular precipitation when infusion conditions were optimized based on solubility data .

Key Findings from Preclinical Studies:

Study DurationObservation
28-30 daysNo intravascular precipitationSafe for extended use under optimized conditions
Initial PhaseRapid hepatic clearanceSupports potential for rapid therapeutic effects
Biliary Excretion61.7% recovery in bile (initial 2 hrs)Indicates efficient hepatic processing

Clinical Implications

This compound's role as a renin inhibitor suggests its utility in managing hypertension and possibly providing organ protection in conditions like congestive heart failure. Although aliskiren has emerged as a leading direct renin inhibitor approved for clinical use, this compound remains significant in research contexts exploring alternative antihypertensive strategies.

Case Studies

  • Hypertension Management : In animal models, this compound demonstrated long-lasting antihypertensive effects after oral administration, indicating its potential for chronic management of high blood pressure.
  • Organ Protection : Preliminary studies suggest that this compound may offer protective effects against end-organ damage due to hypertension, although further clinical trials are needed to confirm these benefits.

Propriétés

IUPAC Name

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(4S,5S,7S)-5-hydroxy-2,8-dimethyl-7-[[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75N9O8/c1-11-33(6)43(47(64)53-29-35-20-15-16-22-52-35)57-44(61)37(32(4)5)27-42(60)38(24-31(2)3)55-46(63)41(26-36-28-51-30-54-36)58(10)48(65)39(25-34-18-13-12-14-19-34)56-45(62)40-21-17-23-59(40)49(66)67-50(7,8)9/h12-16,18-20,22,28,30-33,37-43,60H,11,17,21,23-27,29H2,1-10H3,(H,51,54)(H,53,64)(H,55,63)(H,56,62)(H,57,61)/t33-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWSEQJAITMKS-JJNNLWIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)OC(C)(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145787
Record name Ditekiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

930.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103336-05-6
Record name Ditekiren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103336056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ditekiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITEKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5355S3W1IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ditekiren
Reactant of Route 2
Reactant of Route 2
Ditekiren
Reactant of Route 3
Reactant of Route 3
Ditekiren
Reactant of Route 4
Reactant of Route 4
Ditekiren
Reactant of Route 5
Reactant of Route 5
Ditekiren
Reactant of Route 6
Reactant of Route 6
Ditekiren

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.